4-Chloro-3-nitrocinnoline

Descripción

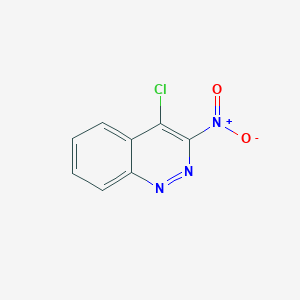

4-Chloro-3-nitrocinnoline is a cinnoline derivative characterized by a bicyclic aromatic structure with a chloro substituent at position 4 and a nitro group at position 2. The chloro and nitro groups are electron-withdrawing, influencing reactivity in substitution and coupling reactions .

Propiedades

Fórmula molecular |

C8H4ClN3O2 |

|---|---|

Peso molecular |

209.59 g/mol |

Nombre IUPAC |

4-chloro-3-nitrocinnoline |

InChI |

InChI=1S/C8H4ClN3O2/c9-7-5-3-1-2-4-6(5)10-11-8(7)12(13)14/h1-4H |

Clave InChI |

NHADFUYLWAESFR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=C(N=N2)[N+](=O)[O-])Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitrocinnoline typically involves the nitration of cinnoline derivatives followed by chlorination. One common method includes the nitration of cinnoline using nitric acid and sulfuric acid to introduce the nitro group at the 3-position. This is followed by chlorination using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 4-position .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process involves careful control of temperature, reaction time, and reagent concentrations to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-3-nitrocinnoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives

Common Reagents and Conditions:

Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or primary amines.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Reduction: 4-Chloro-3-aminocinnoline.

Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.

Oxidation: 4-Chloro-3-nitrosocinnoline or this compound derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-3-nitrocinnoline and its derivatives have shown significant potential in medicinal chemistry. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Case Study: Anticancer Activity

A study highlighted the synthesis of novel nitrogen-containing heterocycles derived from this compound. These compounds demonstrated promising anticancer properties against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in tumor growth and progression, similar to the action of established drugs like sorafenib .

| Compound | Activity | Target |

|---|---|---|

| This compound Derivative A | Moderate | RAF Kinase |

| This compound Derivative B | High | VEGFR-2 |

Environmental Applications

The degradation of environmental pollutants using microorganisms has been an area of active research. This compound can be utilized as a substrate for microbial degradation, offering insights into bioremediation strategies.

Case Study: Biodegradation by Pseudomonas sp. JHN

Research indicated that Pseudomonas sp. JHN can utilize 4-chloro-3-nitrophenol (a related compound) as a sole carbon source, leading to its degradation into less harmful products. The study provided evidence that this bacterium can effectively mineralize chlorinated compounds, releasing chloride and nitrite ions in the process .

| Microbial Strain | Substrate | Degradation Rate |

|---|---|---|

| Pseudomonas sp. JHN | 4-Chloro-3-nitrophenol | High |

Organic Synthesis

In organic chemistry, this compound serves as a versatile precursor for synthesizing more complex molecules. Its reactivity allows chemists to create various derivatives through straightforward synthetic pathways.

Case Study: Synthesis of Chromeno[3,4-b]pyrrol-4(3H)-ones

A recent study demonstrated the use of 4-chloro-3-nitrocoumarin (a derivative) as a precursor for synthesizing chromeno[3,4-b]pyrrol-4(3H)-ones through a two-step reaction involving reductive coupling and cyclization. This method illustrates the compound's utility in generating biologically relevant scaffolds .

| Reaction Step | Reagent Used | Product |

|---|---|---|

| Step 1 | α-Bromoacetophenone | Pyrrolocoumarin |

| Step 2 | Reductive Cyclization | Chromeno[3,4-b]pyrrol-4(3H)-one |

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-nitrocinnoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom enhances the compound’s reactivity and facilitates its binding to target molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-Chloro-3-Nitroquinoline

- Molecular Formula : C₉H₅ClN₂O₂

- Substituents: Chloro (C4), nitro (C3) on a quinoline backbone.

- Applications : Intermediate in pharmaceutical synthesis (e.g., Pelitinib) .

- Safety : High toxicity; requires careful handling .

- Key Differences: The quinoline core (benzopyridine) contrasts with cinnoline’s benzodiazine structure, altering electron distribution and solubility.

4-Chloro-3-Nitrobenzoic Acid

- Molecular Formula: C₇H₄ClNO₄

- Substituents : Chloro (C4), nitro (C3), and carboxylic acid (C1) on a benzene ring.

- Applications : Precursor for dyes and agrochemicals .

- Physical Properties : White to light yellow crystalline powder; higher polarity due to the carboxylic acid group .

- Key Differences: Lacks the bicyclic system of cinnoline, reducing aromatic stability but enhancing solubility in polar solvents.

4-Chloro-7-Ethoxy-6-Nitroquinoline-3-Carbonitrile

- Molecular Formula : C₁₂H₈ClN₃O₃

- Substituents: Chloro (C4), nitro (C6), ethoxy (C7), and cyano (C3) on a quinoline backbone.

- Applications : Key intermediate in neratinib synthesis .

- Key Differences: Additional ethoxy and cyano groups enhance steric hindrance and electronic complexity compared to 4-chloro-3-nitrocinnoline.

4′-Chloro-3′-Nitroacetophenone

- Molecular Formula: C₈H₆ClNO₃

- Substituents : Chloro (C4′), nitro (C3′), and acetyl (C1) on a benzene ring.

- Applications: Precursor for cinnoline derivatives via cyclization .

- Key Differences: Monocyclic structure limits conjugation but simplifies synthetic modification.

Comparative Analysis Table

*Hypothetical data inferred from analogs.

Key Research Findings

- Electronic Effects: Nitro groups at position 3 enhance electrophilic substitution resistance but facilitate nucleophilic attacks in quinoline derivatives .

- Toxicity Trends : Chloro-nitro aromatic compounds generally exhibit high toxicity (e.g., 4-chloro-3-nitroaniline is classified as "very toxic" ), necessitating rigorous safety protocols.

- Synthetic Utility: Quinoline derivatives with ethoxy and cyano groups (e.g., 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile) demonstrate versatility in kinase inhibitor synthesis .

Actividad Biológica

4-Chloro-3-nitrocinnoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a structure that includes a chloro group and a nitro group attached to a cinnoline ring. Its chemical formula is , and it is characterized by its yellow crystalline appearance. The presence of the nitro group is significant as it can undergo bioreduction, leading to reactive intermediates that may interact with biological macromolecules such as DNA and proteins, potentially resulting in cytotoxic effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can alter metabolic pathways in cells.

- DNA Interaction : The nitro group can be reduced to form reactive species that bind to DNA, leading to mutagenic effects.

- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound and its derivatives. For example, a series of 3-nitroquinoline derivatives were synthesized and tested against human carcinoma cell lines. These compounds exhibited notable inhibitory effects on cell proliferation, with IC50 values in the micromolar range, indicating their potential as anticancer agents .

Toxicological Studies

Toxicological evaluations have also been conducted to assess the safety profile of this compound. In vitro studies demonstrated that at certain concentrations, the compound could inhibit cell growth significantly. For instance, exposure to varying concentrations resulted in a dose-dependent inhibition of growth in cultured cells .

Study on Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound derivatives found that these compounds could effectively inhibit specific enzymes involved in cancer progression. The research utilized sulforhodamine B assays to evaluate the antiproliferative effects on cancer cell lines known for overexpressing epidermal growth factor receptors (EGFR) .

Bioremediation Potential

Another area of investigation involved the bioremediation capabilities of bacterial strains capable of degrading related compounds. For instance, Pseudomonas sp. JHN was shown to utilize 4-chloro-3-nitrophenol (a related compound) as a carbon source, effectively degrading it and releasing byproducts such as chloride ions. This indicates potential environmental applications for related compounds .

Table 1: Summary of Biological Activities

Table 2: IC50 Values for Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 (EGFR+) | X |

| This compound | MDA-MB-468 (EGFR+) | Y |

Note: Specific IC50 values (X and Y) need to be filled based on experimental data from relevant studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.